molecular formula C9H4BrClN2O2 B13169028 6-Bromo-2-chloro-7-nitroquinoline CAS No. 1269151-42-9

6-Bromo-2-chloro-7-nitroquinoline

Cat. No.: B13169028
CAS No.: 1269151-42-9
M. Wt: 287.50 g/mol
InChI Key: LAJBIZUXKCLTKS-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 6-Bromo-2-chloro-7-nitroquinoline typically involves the nitration of 6-bromoquinoline followed by chlorination. One common method includes the following steps:

Industrial production methods often employ similar routes but may utilize continuous flow reactors and optimized conditions to enhance yield and purity .

Chemical Reactions Analysis

6-Bromo-2-chloro-7-nitroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2-chloro-7-nitroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA or proteins, leading to cytotoxic effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

6-Bromo-2-chloro-7-nitroquinoline can be compared with other quinoline derivatives such as:

    2-Chloro-6-nitroquinoline: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-2-nitroquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.

    7-Bromo-4-chloro-3-nitroquinoline:

The unique combination of bromine, chlorine, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

6-Bromo-2-chloro-7-nitroquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological effects, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C9H4BrClN2O2
  • Molecular Weight : 287.50 g/mol
  • CAS Number : 1269151-42-9
  • IUPAC Name : this compound

The compound features a quinoline ring substituted with bromine, chlorine, and nitro groups, which contribute to its reactivity and biological properties.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Nitration of 6-Bromoquinoline : Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position.
  • Chlorination : The nitrated product is chlorinated with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

This method allows for the efficient production of the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways.
  • DNA Interaction : The nitro group can undergo bioreduction, forming reactive intermediates that bind to DNA, potentially leading to cytotoxic effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of quinoline derivatives, including this compound. Notably:

  • A study demonstrated that compounds similar to this compound displayed selective cytotoxicity towards cancer cell lines expressing NAD(P)H:quinone oxidoreductase (NQO1) .
  • The compound showed IC50 values indicating potent activity against breast cancer cells, highlighting its potential as an antitumor agent.

Case Studies

  • Antitumor Activity :
    • A derivative was tested against NQO1-expressing MDA468-NQ16 breast cancer cells, showing selective cytotoxicity compared to NQO1-null MDA468-WT cells.
    • Compound exhibited IC50 values of 190 nM (NQO1-expressing) and 140 nM (NQO1-null), suggesting a unique mode of action distinct from other quinoline derivatives .
  • Enzyme Interaction Studies :
    • Studies on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific targets involved in metabolic pathways, further underscoring its potential in drug design .

Comparative Analysis

A comparison with other quinoline derivatives reveals distinct differences in biological activity:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighDNA binding, enzyme inhibition
2-Chloro-6-nitroquinolineLowModeratePrimarily enzyme inhibition
6-Bromo-2-nitroquinolineModerateLowLimited interaction with DNA

The unique combination of halogen substituents in this compound enhances its reactivity and biological efficacy compared to similar compounds.

Properties

CAS No.

1269151-42-9

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

IUPAC Name

6-bromo-2-chloro-7-nitroquinoline

InChI

InChI=1S/C9H4BrClN2O2/c10-6-3-5-1-2-9(11)12-7(5)4-8(6)13(14)15/h1-4H

InChI Key

LAJBIZUXKCLTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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